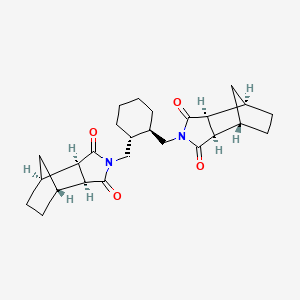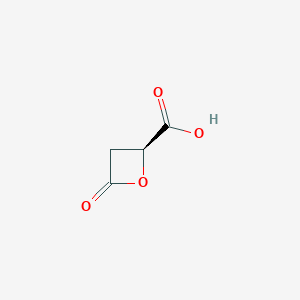
3-Acetoxy-2-oxopropanol dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetoxy-2-oxopropanol dimer: is a biochemical compound used primarily in research. It is a derivative of 1,3-dihydroxyacetone dimer and is known for its applications in the synthesis of various chemical agents. The molecular formula of this compound is C10H16O8, and it has a molecular weight of 264.23 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-2-oxopropanol dimer typically involves the acetylation of 1,3-dihydroxyacetone. The reaction is carried out under controlled conditions to ensure the formation of the dimer. The process involves the use of acetic anhydride as the acetylating agent and a suitable catalyst to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Acetoxy-2-oxopropanol dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Acetoxy-2-oxopropanol dimer has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of 3-Acetoxy-2-oxopropanol dimer involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes.
Comparación Con Compuestos Similares
1,3-Dihydroxyacetone dimer: A precursor to 3-Acetoxy-2-oxopropanol dimer.
1-Hydroxy-3-acetoxy-2-propanone: Another derivative of 1,3-dihydroxyacetone with similar properties.
Uniqueness: this compound is unique due to its specific acetoxy and oxo functional groups, which confer distinct reactivity and applications compared to its analogs. Its ability to undergo various chemical reactions and its utility in diverse research fields make it a valuable compound in scientific studies .
Propiedades
Fórmula molecular |
C10H16O8 |
|---|---|
Peso molecular |
264.23 g/mol |
Nombre IUPAC |
[5-(acetyloxymethyl)-2,5-dihydroxy-1,4-dioxan-2-yl]methyl acetate |
InChI |
InChI=1S/C10H16O8/c1-7(11)15-3-9(13)5-18-10(14,6-17-9)4-16-8(2)12/h13-14H,3-6H2,1-2H3 |
Clave InChI |
SBVVFMJIMIBSBA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1(COC(CO1)(COC(=O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-chloro-6-[(2-methoxy-2-oxoethoxy)methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13859274.png)

![(1R,2S,3S,4R,5R)-5-(4-Chloro-3-(4-ethoxybenzyl)phenyl-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B13859280.png)
![2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid](/img/structure/B13859291.png)
![5-[[4-[1-(3-Carboxypropyl)-6-iminopyridazin-3-yl]phenyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;bromide](/img/structure/B13859293.png)
![tert-butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B13859299.png)

![2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt](/img/structure/B13859305.png)

![5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13859313.png)


![N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B13859340.png)
